3-Hydroxymethyl-beta-carboline
CAS No.: 65474-79-5
Cat. No.: VC1784597
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65474-79-5 |
|---|---|
| Molecular Formula | C12H10N2O |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 9H-pyrido[3,4-b]indol-3-ylmethanol |
| Standard InChI | InChI=1S/C12H10N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-6,14-15H,7H2 |
| Standard InChI Key | CPBYHTDUBNSBQM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CO |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CO |
Introduction
Chemical Structure and Properties
3-Hydroxymethyl-beta-carboline represents an important class of nitrogen-containing heterocyclic compounds characterized by its tricyclic structure. The compound is formally identified with the Chemical Abstracts Service (CAS) registry number 65474-79-5 and possesses distinct physicochemical properties that contribute to its biological activity .
Molecular Characteristics
The basic molecular information for 3-Hydroxymethyl-beta-carboline is summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₂O |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 65474-79-5 |
| Form | Yellow solid |
Physical Properties
3-Hydroxymethyl-beta-carboline possesses several important physical characteristics that influence its stability, solubility, and potential pharmaceutical applications:
| Property | Value |
|---|---|
| Melting Point | 225-228°C |
| Boiling Point | 466.0±30.0°C (Predicted) |
| Density | 1.385±0.06 g/cm³ (Predicted) |
| pKa | 13±0.10 (Predicted) |
The relatively high melting and boiling points indicate significant molecular stability, likely attributed to the rigid aromatic ring system and potential for hydrogen bonding through the hydroxymethyl group. These properties are important considerations for formulation development and stability assessments in pharmaceutical applications.
Pharmacological Activities
The pharmacological profile of 3-Hydroxymethyl-beta-carboline is primarily characterized by its interaction with the central nervous system, particularly its effects on benzodiazepine receptors and consequent modulation of gamma-aminobutyric acid (GABA) neurotransmission.
Benzodiazepine Receptor Antagonism
3-Hydroxymethyl-beta-carboline functions as an antagonist of benzodiazepine effects, a property that distinguishes it from many other beta-carboline derivatives . Specifically, it has been demonstrated to:
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Antagonize the anxiolytic effects of diazepam
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Counteract the anticonvulsant properties of benzodiazepines
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Block the sedative actions of flurazepam at doses that themselves produce no intrinsic effects on sleep
This antagonistic profile is similar to that observed with other 3-substituted carboline compounds, including the inverse agonist Ethyl beta-carboline-3-carboxylate . The structural features that enable this antagonism, particularly the hydroxymethyl substitution at the 3-position, provide valuable insights for structure-activity relationship studies.
Effects on Sleep Architecture and Wakefulness
The influence of 3-Hydroxymethyl-beta-carboline on sleep parameters appears to be dose-dependent and biphasic:
These findings suggest that 3-Hydroxymethyl-beta-carboline may function as an inverse agonist at higher concentrations, producing effects that are opposite to those of benzodiazepines. This property could potentially be exploited for the development of compounds to treat conditions characterized by excessive sleepiness or in cases of benzodiazepine overdose.
Derivative Compounds and Therapeutic Applications
Research on derivatives of 3-Hydroxymethyl-beta-carboline has revealed promising therapeutic potential across multiple disease states.
N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF)
Among the most extensively studied derivatives is N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe, commonly abbreviated as HMCEF. This compound represents an important extension of the parent molecule's pharmacological profile, particularly in its effects on inflammation and cell proliferation .
HMCEF has been identified as a P-selectin inhibitor capable of simultaneously inhibiting thrombosis and inflammation. P-selectin represents a common target for antithrombotic, anti-inflammatory, and antitumor drugs, making HMCEF a compound of significant interest .
Nanomedicine Applications of Derivatives
HMCEF demonstrates favorable properties for nanomedicine applications, as evidenced by the following characteristics:
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Forms nanoparticles with diameters less than 120 nm, enhancing delivery in blood circulation
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Intercalates into calf thymus DNA, suggesting potential for gene expression modulation
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Cuts off DNA pBR22, indicating possible applications in targeted DNA damage
| Parameter | Finding |
|---|---|
| Antitumor Activity | Dose-dependent inhibition of tumor growth in S180 mice models |
| Minimal Effective Dose | 2 nmol/kg per day |
| Safety at Therapeutic Dose | No detectable hepatic or renal toxicity at 200 nmol/kg per day |
| Safety Margin | No organ toxicity at 20,000 nmol/kg in healthy mice |
These findings suggest that derivatives of 3-Hydroxymethyl-beta-carboline may offer significant therapeutic potential with favorable safety profiles. The combined antitumor, antithrombotic, and anti-inflammatory properties of HMCEF indicate possible applications in oncology, particularly for preventing complications in cancer patients.
Molecular Mechanisms of Action
Understanding the molecular mechanisms through which 3-Hydroxymethyl-beta-carboline and its derivatives exert their effects is crucial for rational drug development.
DNA Interaction and Intercalation
The beta-carboline scaffold can function as a DNA intercalator, inserting between base pairs of the DNA double helix. Molecular docking studies with HMCEF have revealed potential binding modes with DNA:
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Intercalation of the aromatic planar ring system between DNA base pairs
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Formation of multiple hydrogen bonds with DNA backbone structures
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Specific interactions with:
These interactions result in binding free energies of approximately -10.02 kcal/mol, predicting strong intercalation potential . Such DNA interactions may contribute to the antitumor properties observed with these compounds.
P-selectin Inhibition
The inhibition of P-selectin by HMCEF represents a significant mechanism with implications for multiple therapeutic applications:
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Reduction of platelet-leukocyte adhesion, contributing to antithrombotic effects
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Decreased leukocyte recruitment to inflammation sites
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Potential inhibition of tumor cell interactions with blood components, which may attenuate metastasis
Elevated serum levels of P-selectin have been correlated with various neoplastic disorders, including lung cancer, breast cancer, melanoma, and hematological malignancies, highlighting the potential relevance of this mechanism in oncology applications .
Research Methods for Studying 3-Hydroxymethyl-beta-carboline
Various analytical and experimental methods have been employed to characterize 3-Hydroxymethyl-beta-carboline and its derivatives.
Spectroscopic Methods
Fluorescence spectroscopy has been utilized to study the interaction of 3-Hydroxymethyl-beta-carboline derivatives with DNA:
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Direct fluorescence measurements to evaluate binding interactions
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Fluorescence quenching experiments using ethidium bromide displacement
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Circular dichroic (CD) spectroscopy to assess conformational changes in DNA upon binding
Physicochemical Characterization Methods
Several techniques have been employed to assess the physicochemical properties of these compounds:
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Thermal denaturation experiments to determine the impact on DNA melting temperature
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Viscosity measurements to confirm intercalation mechanisms
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Transmission electron microscopy, scanning electron microscopy, and atomic force microscopy to characterize nanoparticle formation
These methodological approaches provide essential tools for further research and development of 3-Hydroxymethyl-beta-carboline and its derivatives.
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